(S)-2-(4-Fluorophenyl)propanal is an organic compound characterized by its chiral center and the presence of a fluorinated aromatic ring. Its molecular formula is C10H11FO, and it features a propanal functional group attached to a 4-fluorophenyl moiety. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
The biological activity of (S)-2-(4-Fluorophenyl)propanal has been explored in various studies. Compounds with similar structures have shown significant pharmacological effects, including:
Several synthetic routes are available for the preparation of (S)-2-(4-Fluorophenyl)propanal:
(S)-2-(4-Fluorophenyl)propanal serves various applications:
Interaction studies have indicated that (S)-2-(4-Fluorophenyl)propanal and its derivatives can interact with various biological targets:
Several compounds share structural similarities with (S)-2-(4-Fluorophenyl)propanal. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-Fluorophenyl)acetaldehyde | Contains an aldehyde functional group | Used as an intermediate in organic synthesis |
| 3-(4-Fluorophenyl)propanal | Similar propanal structure | Exhibits distinct reactivity patterns |
| 2-(4-Fluorophenyl)-2-propanol | Secondary alcohol variant | Demonstrates different biological activities |
| 3-(4-Fluorophenyl)propanoic acid | Carboxylic acid derivative | Potential for different metabolic pathways |
(S)-2-(4-Fluorophenyl)propanal is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its reactivity and biological interactions compared to other similar compounds. The fluorinated aromatic ring enhances lipophilicity and can improve binding affinity to biological targets, making it a valuable compound in drug design and development.